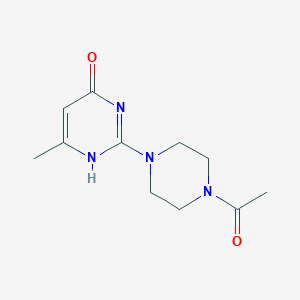
4-(4-Tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
Mecanismo De Acción
The exact mechanism of action of 4-(4-Tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes, including topoisomerase II and carbonic anhydrase IX, which are involved in cancer cell proliferation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that the compound has biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, it has been found to have anti-inflammatory properties and to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for use in lab experiments, including its ability to inhibit the activity of specific enzymes and its potential as an anticancer agent. However, its limitations include its low solubility in water and its potential toxicity, which may require the use of protective equipment and precautions during handling.
Direcciones Futuras
Future research on 4-(4-Tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile could focus on several areas, including the development of more effective synthesis methods, the identification of its precise mechanism of action, and the investigation of its potential as a treatment for other diseases, such as neurodegenerative diseases. Additionally, further studies could explore the compound's potential as a material for use in electronic devices or other applications.
Métodos De Síntesis
The synthesis of 4-(4-Tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile can be achieved using different methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. Other methods include the reaction of ethyl 4-(4-tert-butylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with methylthioacetonitrile in the presence of a base.
Aplicaciones Científicas De Investigación
The compound has been found to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, the compound has been studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells. Additionally, it has been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propiedades
Nombre del producto |
4-(4-Tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile |
|---|---|
Fórmula molecular |
C17H19N3OS |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
4-(4-tert-butylphenyl)-1-methyl-2-methylsulfanyl-6-oxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H19N3OS/c1-17(2,3)12-8-6-11(7-9-12)14-13(10-18)15(21)20(4)16(19-14)22-5/h6-9H,1-5H3 |
Clave InChI |
DNPIQHJNZDPTCU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N(C(=N2)SC)C)C#N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N(C(=N2)SC)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 3-methyl-5-({[(6-phenyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B253835.png)
![Dimethyl 3-methyl-5-{[([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B253837.png)
![N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide](/img/structure/B253841.png)
![3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B253842.png)
![4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one](/img/structure/B253845.png)
![N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B253847.png)
![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B253848.png)
![N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B253849.png)
![N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide](/img/structure/B253851.png)
![(3Z)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253852.png)
![6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253856.png)
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B253857.png)
![6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)
